Pyridoxal hydrochloride

Vue d'ensemble

Description

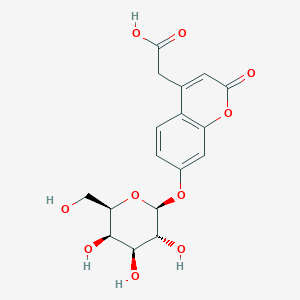

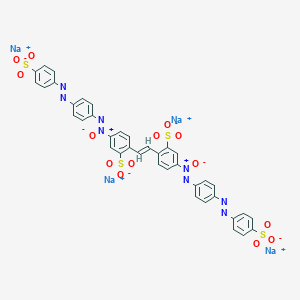

Le chlorhydrate de pyridoxal est un dérivé de la vitamine B6, plus précisément la forme chlorhydrate de sel de pyridoxal. Il s'agit d'un composé hydrosoluble qui joue un rôle crucial dans divers processus biochimiques. Le chlorhydrate de pyridoxal est souvent utilisé dans les compléments alimentaires et la fortification alimentaire en raison de sa stabilité chimique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de pyridoxal peut être synthétisé à partir du chlorhydrate de pyridoxine par oxydation sélective. Une méthode implique l'utilisation d'un système d'oxydation catalytique avec une source d'oxygène, un catalyseur, un sel inorganique et un ligand amine dans l'eau comme solvant de réaction . Une autre méthode implique l'utilisation de 2,2,6,6-tétraméthyl pipéridine-azote-oxyradical, de bromure cuivrique, de pyridine et de peroxyde d'hydrogène à des températures contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de pyridoxal est produit en dissolvant le chlorhydrate de pyridoxine dans de l'acide chlorhydrique et en ajoutant du dioxyde de manganèse. Le mélange est agité et chauffé à 55 °C pendant 28 heures, puis refroidi et filtré pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de pyridoxal subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Systèmes d'oxydation catalytique avec des sources d'oxygène et des catalyseurs.

Réduction : Implique généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Réactions avec des nucléophiles tels que les amines.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le phosphate de pyridoxal, qui est la forme coenzyme active de la vitamine B6 .

4. Applications de la recherche scientifique

Le chlorhydrate de pyridoxal a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon pour la chromatographie en phase liquide d'échantillons alimentaires.

Industrie : Appliqué dans les compléments nutritionnels et les compléments de milieu pour les études de recherche.

5. Mécanisme d'action

Le chlorhydrate de pyridoxal est converti en phosphate de pyridoxal dans l'organisme, qui agit comme une coenzyme dans diverses réactions biochimiques. Il est impliqué dans le métabolisme des acides aminés, du glycogène, des acides nucléiques, de l'hémoglobine, de la sphingomyéline et des neurotransmetteurs tels que la sérotonine, la dopamine, la norépinéphrine et l'acide gamma-aminobutyrique (GABA) . Le composé interagit avec les résidus cystéine des cathépsines, inhibant leur activité et fournissant des fonctions protectrices dans les neurones pendant l'ischémie .

Applications De Recherche Scientifique

Pyridoxal Hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Pyridoxal Hydrochloride is converted to pyridoxal phosphate in the body, which acts as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids, glycogen, nucleic acids, hemoglobin, sphingomyelin, and neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . The compound interacts with cysteine residues of cathepsins, inhibiting their activity and providing protective functions in neurons during ischemia .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pyridoxal fait partie du groupe de la vitamine B6, qui comprend la pyridoxine, la pyridoxamine et leurs dérivés phosphorylés respectifs. Ces composés peuvent être interconvertis dans les systèmes biologiques .

Composés similaires :

- Pyridoxine (PN)

- Pyridoxamine (PM)

- Pyridoxal (PL)

- Pyridoxine 5'-phosphate (P5P)

- Pyridoxal 5'-phosphate (PLP)

- Pyridoxamine 5'-phosphate (PMP)

Unicité : Le chlorhydrate de pyridoxal est unique en raison de sa stabilité et de son rôle de précurseur de la forme coenzyme active, le phosphate de pyridoxal, qui est essentiel à de nombreuses réactions enzymatiques dans l'organisme .

Propriétés

IUPAC Name |

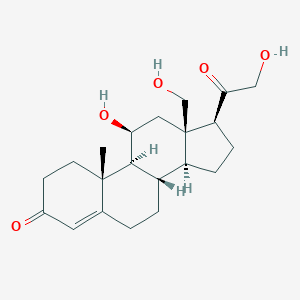

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058774 | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-22-5 | |

| Record name | Pyridoxal, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1416KF0QBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyridoxal hydrochloride contribute to the growth of Granulicatella adiacens?

A1: Granulicatella adiacens requires specific nutrients for growth, including pyridoxal. this compound can be incorporated into blood agar plates (BAPs) as a growth supplement. When present, G. adiacens can grow independently on these plates, eliminating the need for satellitism around Staphylococcus aureus streaks, which is typically used to provide necessary nutrients. []

Q2: Can the composition of blood agar plates influence the growth and satellitism testing of Granulicatella adiacens?

A2: Yes, the presence of specific nutrients like thioketone in some BAPs can support the independent growth of G. adiacens, leading to false-negative results in satellitism testing. []

Q3: Does this compound affect prolactin release?

A3: Studies in male rats suggest that this compound itself might not suppress prolactin release. This contrasts with pyridoxine hydrochloride, another form of vitamin B6, which has demonstrated partial inhibition of prolactin release, possibly through a mechanism not involving dopamine. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H9NO3·HCl, and its molecular weight is 203.62 g/mol. [, ]

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Various techniques like X-ray crystallography, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to characterize this compound and its derivatives. [, , , , ]

Q6: What happens to this compound in alcoholic solutions over time?

A6: this compound undergoes solvolysis in alcohols, forming pyridoxal monomethylacetal. This reaction follows first-order kinetics and is significantly influenced by pH. The reaction rate is enhanced in acidic conditions and retarded by the addition of a base. This phenomenon is responsible for the "aging" of alcoholic solutions of this compound, leading to inconsistent kinetic data in reactions with amino acids. []

Q7: How does the addition of this compound to chitosan affect its metal-binding properties?

A7: Modifying chitosan with this compound enhances its metal binding capacity. The resulting derivative shows increased binding affinity for Cu2+ and Pb2+ compared to unmodified chitosan. []

Q8: Does pretreatment with this compound influence the outcome of corneal cross-linking (CXL)?

A8: Yes, pretreatment of rabbit and shark corneas with this compound before CXL results in significantly enhanced corneal stiffening. This finding suggests the potential involvement of this compound in the cross-linking process, possibly through the formation of Advanced Glycation End products (AGEs). []

Q9: What is the role of this compound in benzaldehyde oxidation by Desulfovibrio strains?

A9: Desulfovibrio strains can utilize various benzaldehydes, including this compound, as electron donors during sulfate reduction. This process leads to the oxidation of this compound. []

Q10: How can Density Functional Theory (DFT) contribute to the study of this compound derivatives?

A10: DFT calculations can be used to determine the molecular structure, donor properties of individual atoms, and UV-Vis transitions of this compound derivatives. These calculations provide valuable insights into the electronic structure and properties of these compounds. []

Q11: How do structural modifications of this compound influence its corrosion inhibition efficiency on mild steel?

A11: Comparative studies on this compound, pyridoxol hydrochloride, and 2-benzoyl pyridine revealed that the structure of these vitamin B6 derivatives impacts their corrosion inhibition efficiency on mild steel. 2-Benzoyl pyridine showed superior inhibition compared to the other two compounds. []

Q12: How does UV irradiation affect the stability of this compound in apple juice?

A12: UV-C irradiation of apple juice at disinfection doses can lead to significant reductions in the concentration of this compound, impacting the nutritional quality of the juice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)